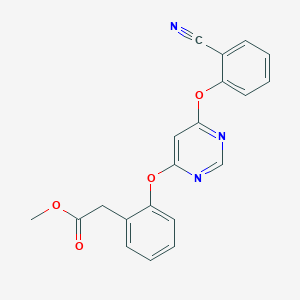

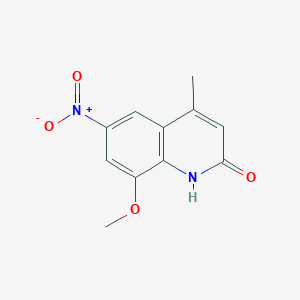

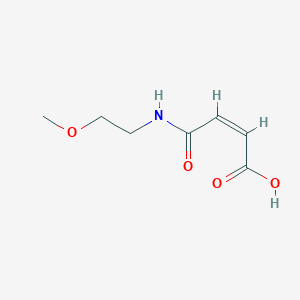

(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid

Übersicht

Beschreibung

The compound appears to contain a 2-methoxyethyl group, which is an organyl group resulting from the formal cleavage of the hydroxy group from 2-methoxyethanol . It is used as a protecting group for carboxylic acids .

Synthesis Analysis

While specific synthesis methods for this compound are not available, there are methods for similar compounds. For instance, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, can be protodeboronated using a radical approach . Also, a metal- and solvent-free acetic acid-mediated ring-opening reaction of epoxides with amines can provide β-amino alcohols in high yields with excellent regioselectivity .Wissenschaftliche Forschungsanwendungen

Boron-Containing Drug Design: Neutron Capture Therapy

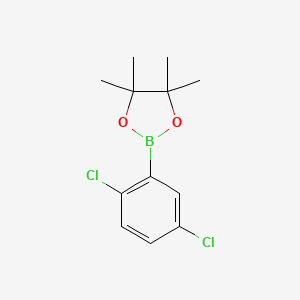

Boronic acids and their esters, including our compound of interest, have garnered attention for drug development and drug delivery. Specifically, they serve as boron carriers suitable for neutron capture therapy (NCT). NCT is a promising cancer treatment that exploits the ability of certain isotopes (such as 10B) to capture thermal neutrons, leading to localized radiation damage within tumor cells. The compound’s boron moiety can be strategically incorporated into drug molecules to enhance their efficacy in NCT .

Hydrolysis Kinetics and Stability Assessment

Despite their potential, boronic pinacol esters (including our compound) exhibit limited stability in water. Hydrolysis of these esters occurs, impacting their pharmacological utility. The kinetics of hydrolysis depend on substituents in the aromatic ring, and pH significantly influences the reaction rate. At physiological pH, hydrolysis accelerates, necessitating caution when considering these compounds for drug design .

Polymer Chemistry: Thermosensitive Copolymers

Our compound has also found relevance in polymer chemistry. Researchers have developed thermosensitive copolymers based on poly(2-methoxyethyl acrylate-co-poly(ethylene glycol) methyl ether acrylate) (P(MEA-co-PEGA)). These copolymers exhibit temperature-responsive behavior and have been synthesized via RAFT dispersion polymerization in water. Such polymers hold promise for drug delivery systems and other applications .

Bioorganic Chemistry: Ligand Design

Ligand design is crucial for various biological processes. Researchers have explored boronic acids and their derivatives as potential ligands for specific protein targets. Our compound’s boron-containing functional group could be harnessed to create selective ligands for enzymes, receptors, or transporters, aiding drug discovery and understanding cellular pathways .

Organic Synthesis: Boronic Acid Derivatives

In organic synthesis, boronic acid derivatives play a pivotal role. Researchers have utilized them for Suzuki-Miyaura cross-coupling reactions, C-H activation, and other transformations. Our compound’s boronic acid functionality contributes to this versatile toolbox for constructing complex organic molecules .

Materials Science: Functionalized Nanogels

Functionalized nanogels are emerging materials with applications in drug delivery, diagnostics, and tissue engineering. By incorporating our compound into nanogel structures, researchers can tailor drug release profiles, enhance stability, and achieve targeted delivery. The compound’s unique properties contribute to the design of smart nanomaterials .

Wirkmechanismus

Target of Action

It is known that 2’-o-methoxyethyl (2’-o-moe) modified oligonucleotides, which are related to this compound, are often used as antisense molecules to inhibit the expression of disease-causing proteins .

Mode of Action

The mode of action of this compound involves the synthesis of 2’-modified RNA oligomers, specifically 2’-O-methyl-RNA (2’OMe-RNA) and 2’-O-(2-methoxyethyl)-RNA (MOE-RNA) oligomers . This is achieved by reducing the steric bulk in the context of a previously described RNA polymerase activity .

Biochemical Pathways

The affected biochemical pathways involve the synthesis of 2’-modified RNA oligomers. The reduction of steric bulk in the context of a previously described RNA polymerase activity unlocks the synthesis of these oligomers . This process is crucial in nucleic-acid-based drug development .

Pharmacokinetics

The pharmacokinetic properties of related 2’-O-MOE-modified oligonucleotides have been studied. These oligonucleotides are resistant to nuclease metabolism in both plasma and tissue . Plasma clearance is dominated by distribution to tissues, with less than 10% of the administered dose excreted in urine or feces over 24 hours . The 2’-o-moe modification combined with the phosphodiester (po) backbone exhibited a more rapid plasma clearance, with approximately 50% of the dose excreted in urine as intact oligonucleotide .

Result of Action

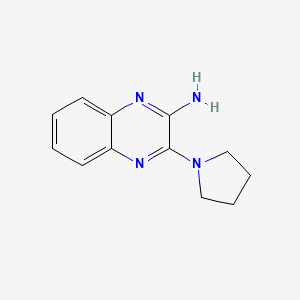

The result of the action of this compound is the efficient synthesis of both defined and random-sequence 2’-O-methyl-RNA (2’OMe-RNA) and 2’-O-(2-methoxyethyl)-RNA (MOE-RNA) oligomers up to 750nt . This has enabled the discovery of RNA endonuclease catalysts entirely composed of 2’OMe-RNA (2’OMezymes) for the allele-specific cleavage of oncogenic KRAS (G12D) and β-catenin CTNNB1 (S33Y) mRNAs .

Action Environment

It is known that the primary characteristic that results in the most marked alterations in pharmacokinetics is the affinity and capacity of these compounds to bind plasma proteins . A balance of greater stability supplied by the 2’-O-MOE modification together with maintenance of plasma protein binding is necessary to ensure favorable pharmacokinetics of this new generation of antisense oligonucleotides .

Eigenschaften

IUPAC Name |

(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c1-12-5-4-8-6(9)2-3-7(10)11/h2-3H,4-5H2,1H3,(H,8,9)(H,10,11)/b3-2- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUVQRXQIQIYKI-IHWYPQMZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCNC(=O)/C=C\C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364310 | |

| Record name | ST50322546 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54930-23-3 | |

| Record name | NSC349791 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST50322546 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(tert-butyl)-2-[(2-chlorobenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B3060518.png)